2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine moiety through a condensation reaction. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-4-oxo-1-pentyl-N-(pyrazin-2-yl)-1,4-dihydroquinoline-3-carboxamide
- 4-hydroxy-2-oxo-1-pentyl-N-(4-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
What sets 2-hydroxy-4-oxo-1-pentyl-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide apart from similar compounds is its unique combination of a quinoline core with a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-pentyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-8-13-25-17-11-5-4-10-16(17)19(26)18(21(25)28)20(27)24-23-14-15-9-6-7-12-22-15/h4-7,9-12,14,26H,2-3,8,13H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
IKDAZGJLGLUGKV-OEAKJJBVSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=N3)O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.